2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one
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Overview
Description
2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes a quinazoline ring, a butylamino group, a sulfanyl linkage, and a piperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid derivatives with appropriate reagents under controlled conditions.
Introduction of the Butylamino Group: The butylamino group is introduced through nucleophilic substitution reactions, where a suitable butylamine derivative reacts with the quinazoline core.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the quinazoline derivative with a thiol compound under suitable conditions.
Attachment of the Piperazine Moiety: The final step involves the reaction of the intermediate compound with a piperazine derivative, leading to the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Substitution: The piperazine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity towards its targets. The sulfanyl linkage may play a role in the compound’s redox properties, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide
- 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide
Uniqueness
2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine moiety, in particular, enhances its potential as a therapeutic agent by improving its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
2-[4-(butylamino)quinazolin-2-yl]sulfanyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O2S/c1-3-4-13-26-24-19-9-5-6-10-20(19)27-25(28-24)33-18-23(31)30-16-14-29(15-17-30)21-11-7-8-12-22(21)32-2/h5-12H,3-4,13-18H2,1-2H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBICCBPJTQDEGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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